4-Nitro-N,N-diphenylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitro-N,N-diphenylaniline and its derivatives involves several chemical reactions, including nitration, reduction, and diazonium reactions. For example, the nitration of N-phenylaniline derivatives can lead to the formation of nitro derivatives with specific structural features. The detailed synthetic pathways provide insights into the molecular structure and reactivity of these compounds (Berthon et al., 2000).
Molecular Structure Analysis
The molecular structure of 4-Nitro-N,N-diphenylaniline derivatives is characterized by X-ray diffraction analysis, revealing the spatial arrangement of atoms and the impact of substituents on the overall molecular geometry. For instance, the structural properties of nitro-diphenylamine derivatives are determined by single-crystal diffractometry, showing how the presence of nitro and amino groups influences the planarity and electronic distribution within the molecule (Forlani et al., 1990).
Chemical Reactions and Properties
4-Nitro-N,N-diphenylaniline undergoes various chemical reactions, including desulfurization, which leads to the formation of intermediate and final products with diverse chemical structures. The reaction mechanisms often involve intermediate ketene imines and participation of the nitro group, highlighting the compound's reactivity and potential for chemical transformations (Argilagos et al., 1998).
Physical Properties Analysis
The physical properties of 4-Nitro-N,N-diphenylaniline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Studies have shown that the optical properties, including UV and fluorescence spectra, are affected by the polarity of the solvent, indicating the compound's sensitivity to its environment (Ming-d, 2014).
Chemical Properties Analysis
The chemical properties of 4-Nitro-N,N-diphenylaniline are characterized by its reactivity towards various reagents and conditions. For example, the compound's ability to undergo N-oxidation and participate in redox cycling demonstrates its active role in chemical processes and potential applications in synthetic chemistry (Golly & Hlavica, 1985).
Scientific Research Applications
Histochemical Enzyme Visualization : The compound is used in histochemical applications, specifically for visualizing enzyme activity in tissue sections. A study demonstrated its effectiveness in this domain using a new p-nitrophenyl substituted ditetrazole (Nitro-BT) (Nachlas, Tsou, DE SOUZA, Cheng, & Seligman, 1957).
ESR Spectra in Chemical Radicals : Research involving N-(4-nitrophenylthio)-4-t-butyl-2,6-diphenylphenylaminyl radicals showed that these radicals exhibit persistent and oxygen-insensitive properties, with their ESR spectra displaying distinct interactions (Miura, Fuchikami, & Momoki, 1994).
Desulfurization Studies : In a chemical transformation study, 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine was desulfurized to form an unstable 3-imino-2-nitroprop-2-enamidine. This compound could then be converted into amides and thioamide (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Photochemical Research : Another study highlighted the reversible photochemistry of 4-nitro-substituted diphenylazomethines, providing insights into the photochemical properties of such compounds (Görner & Fischer, 1991).
Synthesis of Tetraarylazadipyrromethenes : The compound played a role in the synthesis process of tetraarylazadipyrromethenes, which involved concurrent pathways and reactions with diphenyl derivatives (Grossi et al., 2012).
Stabilization in Gun Propellants : It was found that gun propellants contain varying proportions of 2-nitro and 4-nitro diphenylamine, with the 4-nitro derivative being a more effective stabilizer (Curtis, 1990).
Safety And Hazards
4-Nitro-N,N-diphenylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
4-nitro-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOKZDUUBVGFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325443 | |
Record name | 4-Nitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-N,N-diphenylaniline | |
CAS RN |
4316-57-8 | |
Record name | 4316-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrotriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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